Tricyclamol Chloride

Description

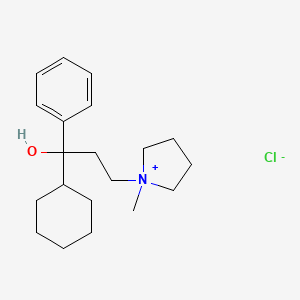

Structure

3D Structure of Parent

Properties

CAS No. |

3818-88-0 |

|---|---|

Molecular Formula |

C20H32ClNO |

Molecular Weight |

337.9 g/mol |

IUPAC Name |

1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;chloride |

InChI |

InChI=1S/C20H32NO.ClH/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3;1H/q+1;/p-1 |

InChI Key |

PISKUTGWQHZKIK-UHFFFAOYSA-M |

SMILES |

C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] |

Canonical SMILES |

C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] |

Other CAS No. |

3818-88-0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Tricyclamol Chloride on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclamol chloride, a non-selective muscarinic acetylcholine receptor antagonist, exerts its primary effect on smooth muscle by competitively inhibiting the binding of acetylcholine to all five muscarinic receptor subtypes (M1-M5). This blockade disrupts the canonical Gq/11 protein-coupled signaling cascade, preventing the activation of phospholipase C and the subsequent generation of inositol 1,4,5-trisphosphate (IP3). The absence of IP3-mediated calcium release from the sarcoplasmic reticulum, a critical step for the initiation of contraction, results in smooth muscle relaxation. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to the action of tricyamol chloride on smooth muscle.

Core Mechanism of Action: Muscarinic Receptor Antagonism

This compound, also known as procyclidine, functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] In smooth muscle tissues, the predominant muscarinic receptor subtype mediating contraction is the M3 receptor, although M2 receptors are also present and contribute to the overall response.[2] By binding to these receptors without activating them, this compound prevents acetylcholine from initiating the intracellular signaling cascade that leads to muscle contraction.

The binding of acetylcholine to M3 receptors, which are Gq/11 protein-coupled receptors, normally activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is the primary trigger for the calmodulin-dependent activation of myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent cross-bridge cycling with actin, resulting in smooth muscle contraction.

This compound, by occupying the acetylcholine binding site on the muscarinic receptor, effectively uncouples this entire signaling pathway, leading to a reduction in intracellular calcium levels and, consequently, smooth muscle relaxation.

Signaling Pathway Diagram

Caption: Mechanism of this compound on Smooth Muscle.

Quantitative Pharmacological Data

The affinity of this compound (procyclidine) for muscarinic receptor subtypes has been characterized in various studies. As a non-selective antagonist, it binds to all five subtypes, although with some variations in affinity. The data is often presented for its enantiomers, (R)-procyclidine and (S)-procyclidine, with the (R)-enantiomer generally exhibiting higher affinity.

| Parameter | Receptor Subtype | Value | Comments | Reference |

| Binding Affinity (Fold Difference) | M1 vs M2 | (R)-procyclidine has higher affinity for M1 | [1] | |

| M4 vs M2 | (R)-procyclidine has higher affinity for M4 | [1] | ||

| M1 vs M4 | (R)-procyclidine has similar high affinity for M1 and M4 | [1] | ||

| (R)- vs (S)-procyclidine (M1 & M4) | (S)-enantiomer has 130-fold lower affinity | [1] | ||

| (R)- vs (S)-procyclidine (M2) | (S)-enantiomer has 40-fold lower affinity | [1] | ||

| Functional Antagonism (pA2 value) | Muscarinic Receptors | Not explicitly found for this compound | pA2 value is a measure of the potency of a competitive antagonist. |

Note: Specific Ki values for this compound across all five human muscarinic receptor subtypes are not consistently reported in the literature. The available data primarily focuses on the relative affinities of its enantiomers for M1, M2, and M4 receptors.

Experimental Protocols

Muscarinic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 cells).

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

-

This compound (or its enantiomers) as the competitor.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

-

Glass fiber filters.

Procedure:

-

Prepare cell membrane homogenates expressing the desired muscarinic receptor subtype.

-

In a series of tubes, add a fixed concentration of [3H]-NMS (typically at its Kd value).

-

Add increasing concentrations of this compound to the tubes.

-

Include tubes for total binding (only [3H]-NMS and membranes) and non-specific binding (with a high concentration of a known muscarinic antagonist like atropine).

-

Initiate the binding reaction by adding the cell membrane preparation to each tube.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Isolated Smooth Muscle Contraction Assay (Organ Bath)

This protocol describes the use of an isolated tissue bath to measure the antagonistic effect of this compound on acetylcholine-induced smooth muscle contraction.

Objective: To determine the potency of this compound (e.g., by calculating the pA2 value) in antagonizing acetylcholine-induced smooth muscle contraction.

Materials:

-

Animal tissue (e.g., guinea pig ileum or trachea).

-

Krebs-Henseleit solution (or similar physiological salt solution).

-

Acetylcholine chloride.

-

This compound.

-

Isolated organ bath system with isometric force transducers.

-

Data acquisition system.

-

Carbogen gas (95% O2, 5% CO2).

Procedure:

-

Dissect a segment of smooth muscle tissue (e.g., guinea pig ileum) and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing.

-

Obtain a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of acetylcholine to the bath and recording the isometric contraction.

-

Wash the tissue repeatedly to return to baseline.

-

Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).

-

In the presence of this compound, obtain a second cumulative concentration-response curve for acetylcholine.

-

Repeat steps 4-6 with increasing concentrations of this compound.

-

A competitive antagonist like this compound should cause a parallel rightward shift in the acetylcholine concentration-response curve without depressing the maximum response.

-

The data can be used to construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Experimental Workflow: Organ Bath Assay

Caption: Workflow for an isolated smooth muscle contraction assay.

Intracellular Calcium Measurement

This protocol details the measurement of intracellular calcium mobilization in cultured smooth muscle cells in response to a muscarinic agonist and its inhibition by this compound.

Objective: To visualize and quantify the inhibition of agonist-induced intracellular calcium release by this compound.

Materials:

-

Cultured smooth muscle cells.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Muscarinic agonist (e.g., carbachol).

-

This compound.

-

Fluorescence microscopy system with ratiometric imaging capabilities.

Procedure:

-

Culture smooth muscle cells on glass coverslips.

-

Load the cells with Fura-2 AM by incubating them in a solution containing the dye.

-

After loading, wash the cells to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

-

Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.

-

Establish a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Perfuse the cells with a solution containing a muscarinic agonist (e.g., carbachol) and record the change in the fluorescence ratio, which corresponds to an increase in intracellular calcium.

-

After washing the cells and allowing them to return to baseline, pre-incubate them with this compound for a specific duration.

-

While still in the presence of this compound, stimulate the cells again with the same concentration of the muscarinic agonist and record the fluorescence ratio.

-

A reduction or complete inhibition of the agonist-induced calcium transient in the presence of this compound demonstrates its antagonistic effect.

Logical Relationship: Calcium Measurement

Caption: Logical flow for intracellular calcium measurement.

Conclusion

This compound is a well-established non-selective muscarinic receptor antagonist that effectively induces smooth muscle relaxation by blocking the acetylcholine-initiated Gq/11-PLC-IP3 signaling pathway, thereby preventing the release of intracellular calcium. The quantitative data, though not exhaustive for all receptor subtypes, clearly indicates its antagonistic properties. The experimental protocols provided herein offer a robust framework for researchers to further investigate the nuanced pharmacological effects of this compound and similar compounds on smooth muscle physiology. Future research could focus on obtaining a complete binding profile across all human muscarinic receptor subtypes and exploring potential subtle effects on other ion channels or signaling pathways in different smooth muscle tissues.

References

The Pharmacodynamics of Tricyclamol Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tricyclamol chloride is a synthetic antimuscarinic agent with a quaternary ammonium structure. This structural feature limits its ability to cross the blood-brain barrier, thus primarily exerting its effects on peripheral muscarinic receptors. Historically, it has been utilized for its ability to reduce gastric acid secretion and gastrointestinal motility.[1] Understanding its interaction with specific muscarinic receptor subtypes is crucial for elucidating its therapeutic potential and side-effect profile.

Mechanism of Action: Muscarinic Receptor Antagonism

The core mechanism of action of this compound is the competitive antagonism of acetylcholine at muscarinic receptors. Acetylcholine is the primary neurotransmitter of the parasympathetic nervous system and plays a vital role in regulating a wide array of physiological functions, including smooth muscle contraction, gland secretion, and heart rate.

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). This compound is presumed to act primarily on the M2 and M3 subtypes, which are prominently expressed in smooth muscle and glandular tissues.

-

M2 Muscarinic Receptors: Predominantly found in the heart and on presynaptic terminals of neurons. Activation of M2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) and a subsequent decrease in heart rate and contractility.

-

M3 Muscarinic Receptors: Primarily located in smooth muscle (e.g., gastrointestinal tract, bladder, bronchioles) and exocrine glands. Activation of M3 receptors stimulates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and subsequent smooth muscle contraction and glandular secretion.

By blocking these receptors, this compound effectively inhibits the actions of acetylcholine, leading to smooth muscle relaxation and reduced secretion.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways associated with M2 and M3 muscarinic receptors, which are antagonized by this compound.

Figure 1: M3 Muscarinic Receptor Signaling Pathway Antagonism.

References

Tricyclamol Chloride: A Technical Guide to its Function as a Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclamol chloride, a quaternary ammonium compound, functions as a muscarinic receptor antagonist, exerting its effects by competitively inhibiting the binding of acetylcholine to these receptors. This antagonism leads to a reduction in the physiological responses mediated by the parasympathetic nervous system, most notably the relaxation of smooth muscle. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its chemical characteristics, mechanism of action, receptor binding profile, and the downstream signaling pathways it modulates. Detailed experimental protocols for assessing its antagonist activity are also provided to facilitate further research and drug development efforts.

Introduction

This compound, also known as Procyclidine, is a synthetic anticholinergic agent that has been utilized for its spasmolytic properties, particularly in the gastrointestinal tract. Its therapeutic effects stem from its ability to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body and play a crucial role in mediating the actions of the parasympathetic nervous system.

This guide will delve into the technical aspects of this compound's interaction with muscarinic receptors, providing quantitative data on its binding affinity and functional potency, outlining detailed experimental methodologies, and visualizing the key signaling pathways involved.

Chemical and Physicochemical Properties

This compound is a racemate, existing as a mixture of (R)- and (S)-enantiomers, which exhibit different pharmacological activities.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₂ClNO | |

| Molecular Weight | 337.93 g/mol | |

| CAS Number | 3818-88-0 | [1] |

| Melting Point | 226-227 °C (decomposes) | [1] |

| Chirality | Racemic mixture | [1] |

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to muscarinic receptors. This antagonism prevents the conformational changes in the receptor that are necessary to activate intracellular signaling pathways. The blockade of mAChRs by this compound leads to a reduction in the tone of parasympathetic innervation, resulting in smooth muscle relaxation.

Muscarinic Receptor Subtypes

There are five known subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling mechanisms. This compound is considered a non-selective muscarinic antagonist, although its affinity for each subtype varies.[2]

Quantitative Data

Receptor Binding Affinity

The affinity of this compound (Procyclidine) for muscarinic receptor subtypes has been investigated, with studies indicating a degree of selectivity, particularly for the (R)-enantiomer.

Table 1: Muscarinic Receptor Binding Affinity of Procyclidine Enantiomers

| Receptor Subtype | Ligand | Affinity (Relative) |

| M1 (human neuroblastoma NB-OK 1 cells) | (R)-Procyclidine | Higher affinity |

| M4 (rat striatum) | (R)-Procyclidine | Higher affinity |

| M2 (rat heart) | (R)-Procyclidine | Lower affinity |

| M1 & M4 | (S)-Procyclidine | 130-fold lower than (R)-Procyclidine |

| M2 | (S)-Procyclidine | 40-fold lower than (R)-Procyclidine |

| Data derived from a comparative study. Absolute Kᵢ values were not provided in the source.[3] |

Activities at the M3 and M5 receptors are reportedly unknown.[2]

Signaling Pathways

Muscarinic receptors are coupled to different G-proteins, leading to the activation of distinct downstream signaling cascades. As a muscarinic antagonist, this compound blocks these pathways.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Their activation by acetylcholine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The blockade of these receptors by this compound inhibits this cascade, preventing smooth muscle contraction and glandular secretion.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Acetylcholine binding to these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the heart, M2 receptor activation also leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and a decrease in heart rate. This compound's antagonism at these receptors would counteract these effects.

Visualizing the Blockade of Muscarinic Signaling

The following diagrams illustrate the signaling pathways that are inhibited by this compound.

Figure 1: Antagonism of the Gq/11 signaling pathway by this compound.

Figure 2: Antagonism of the Gi/o signaling pathway by this compound.

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol is a general method for determining the binding affinity (Kᵢ) of this compound for different muscarinic receptor subtypes.

Figure 3: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the desired muscarinic receptor subtype (e.g., CHO cells transfected with a single subtype) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective antagonist) and a range of concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist like atropine).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

This protocol determines the potency of this compound as a competitive antagonist in a functional assay, such as the inhibition of agonist-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: Isolate a smooth muscle preparation, such as a strip of guinea pig ileum, and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish a baseline.

-

Antagonist Incubation: Wash the tissue and allow it to equilibrate. Incubate the tissue with a fixed concentration of this compound for a predetermined period to allow for equilibrium.

-

Repeat Agonist Curve: In the presence of this compound, generate a second cumulative concentration-response curve for the agonist.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with several different concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.

-

For a competitive antagonist, this should yield a linear relationship. The x-intercept of this line is the pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's concentration-response curve.

-

Conclusion

This compound is a non-selective muscarinic receptor antagonist that effectively blocks the physiological effects of acetylcholine, leading to smooth muscle relaxation. Its pharmacological profile is characterized by competitive antagonism at multiple muscarinic receptor subtypes. Understanding its binding affinities, functional potencies, and the signaling pathways it modulates is crucial for its application in research and for the development of more selective muscarinic receptor ligands. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other muscarinic receptor antagonists.

References

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Tricyclamol Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of Tricyclamol Chloride, a quaternary ammonium antimuscarinic agent. The document focuses on its actions on smooth muscle, detailing its mechanism of action, and presenting available data on its in vitro and in vivo properties. Due to the limited availability of direct quantitative data for this compound, information from structurally similar compounds is included to provide a more complete profile, with such instances clearly noted.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are found on various cell types, including smooth muscle cells, and are crucial for mediating the effects of the parasympathetic nervous system.

There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins and initiate distinct intracellular signaling cascades. The primary effects of this compound on smooth muscle are mediated through the blockade of M2 and M3 receptors.

-

M3 Receptor Blockade (Gq-protein coupled): In smooth muscle, acetylcholine binding to M3 receptors activates a Gq-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which then activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin and subsequent smooth muscle contraction. By blocking M3 receptors, this compound prevents this cascade, leading to smooth muscle relaxation.

-

M2 Receptor Blockade (Gi-protein coupled): M2 receptors are also present in smooth muscle and their activation by acetylcholine leads to the inhibition of adenylyl cyclase through a Gi-protein. This results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels lead to reduced activation of protein kinase A (PKA), which would normally phosphorylate and inhibit MLCK, thus promoting relaxation. While the primary contractile pathway is via M3, M2 receptor signaling can modulate the overall contractile state. Antagonism of M2 receptors by this compound can therefore contribute to its overall relaxant effect by preventing the acetylcholine-mediated decrease in cAMP.

Based on studies of structurally related compounds like dicyclomine and trihexyphenidyl, it is suggested that this compound may exhibit a degree of selectivity for the M1 muscarinic receptor subtype.[1] However, its effects on smooth muscle are primarily attributed to its actions at M3 and M2 receptors.

Quantitative Data: In Vitro vs. In Vivo Effects

The following tables summarize the available quantitative data for the effects of this compound and related compounds.

Table 1: In Vitro Effects of this compound and Structurally Similar Compounds

| Parameter | Compound | Tissue/Preparation | Agonist | Value | Reference |

| pA2 | Pizotifen (Tricyclic Antimuscarinic) | Guinea Pig Ileum (M3) | Carbachol | 7.23 - 7.81 | [2] |

| pA2 | Cyproheptadine (Tricyclic Antimuscarinic) | Guinea Pig Ileum (M3) | Carbachol | 7.99 - 8.08 | [2] |

| Ki (nM) | Dicyclomine | Cloned Human M1 Receptor | [3H]-pirenzepine | 3.7 - 14 | [1] |

| Ki (nM) | Trihexyphenidyl | Cloned Human M1 Receptor | [3H]-pirenzepine | 3.7 - 14 | [1] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a higher antagonist potency. Ki (inhibition constant) represents the concentration of an inhibitor required to produce 50% inhibition of its target. Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Effects of this compound in Humans

| Parameter | Dosing | Subject | Effect | Reference |

| Gastric Motility | 25-50 mg (oral) | Human | Parasympathomimetic effect (occasional increase in gastric contractions) | Anderson, 1955 |

| Gastric Motility | 75-200 mg (oral) | Human | Inhibition of gastric contractions | Anderson, 1955 |

Experimental Protocols

This protocol describes a general method for assessing the effect of this compound on agonist-induced contractions of isolated smooth muscle, such as guinea pig ileum.[3]

Materials:

-

Guinea pig ileum segment

-

Organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2)[3]

-

Isotonic transducer and data acquisition system

-

Krebs-Ringer bicarbonate solution (physiological salt solution)

-

Acetylcholine or Carbachol (agonist)

-

This compound

Procedure:

-

A segment of guinea pig ileum is dissected and mounted in an organ bath containing Krebs-Ringer solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.[3]

-

One end of the tissue is attached to a fixed point, and the other to an isotonic force transducer to record muscle contractions.

-

The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing with fresh Krebs-Ringer solution.

-

A cumulative concentration-response curve to an agonist (e.g., acetylcholine or carbachol) is generated to establish a baseline contractile response.

-

The tissue is then washed and allowed to return to baseline.

-

The preparation is incubated with a specific concentration of this compound for a set time (e.g., 30 minutes).

-

The cumulative concentration-response curve to the agonist is repeated in the presence of this compound.

-

The experiment is repeated with increasing concentrations of this compound.

-

The data is analyzed to determine the inhibitory effect of this compound, and parameters such as the pA2 value can be calculated using Schild plot analysis.

This protocol outlines a general approach for evaluating the in vivo effect of this compound on gastric motility.

Materials:

-

Animal model (e.g., rat)

-

This compound solution for oral or parenteral administration

-

Barium meal or other contrast agent

-

Fluoroscopy or X-ray imaging equipment, or manometry catheters.

Procedure:

-

Animals are fasted overnight with free access to water.

-

A baseline measurement of gastric emptying is established. This can be done by administering a non-absorbable marker and measuring its passage over time, or through non-invasive imaging techniques.

-

This compound is administered to the test group of animals at various doses, while a control group receives a vehicle.

-

After a specified time to allow for drug absorption, a contrast meal (e.g., barium sulfate) is administered.

-

Gastric motility and emptying are assessed at various time points using a suitable method:

-

Serial X-ray or Fluoroscopy: The movement of the contrast meal through the stomach is visualized and quantified.

-

Manometry: A catheter with pressure sensors is placed in the stomach to directly measure the frequency and amplitude of gastric contractions.

-

-

The data from the this compound-treated group is compared to the control group to determine the dose-dependent inhibitory effect on gastric motility.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: M3 Receptor (Gq-coupled) signaling pathway and its inhibition by this compound.

Caption: M2 Receptor (Gi-coupled) signaling pathway and its antagonism by this compound.

Caption: A generalized experimental workflow for in vitro and in vivo studies of this compound.

References

- 1. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Quaternary Ammonium Structure of Tricyclamol Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the quaternary ammonium structure of Tricyclamol Chloride, a muscarinic receptor antagonist. The document outlines its chemical and physical properties, synthesis, and mechanism of action, with a focus on the structural features core to its pharmacological activity.

Chemical and Physical Properties

This compound is a quaternary ammonium salt with the IUPAC name 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;chloride.[1] Its chemical formula is C₂₀H₃₂ClNO, and it has a molecular weight of approximately 337.9 g/mol .[1] The molecule exists as a racemate, a mixture of equal parts of two enantiomers.[2] The central feature of its structure is the positively charged quaternary ammonium group, which is crucial for its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂ClNO | PubChem CID 72169[1] |

| Molecular Weight | 337.9 g/mol | PubChem CID 72169[1] |

| IUPAC Name | 1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;chloride | PubChem CID 72169[1] |

| CAS Number | 3818-88-0 | ChemicalBook[3] |

| Melting Point | 226-227 °C (decomposes) | ChemicalBook[4] |

| Solubility | Soluble in water | Smolecule[2] |

| Appearance | Crystalline, odorless solid | Smolecule[2] |

Structural Analysis of the Quaternary Ammonium Core

The quaternary ammonium cation of this compound consists of a central nitrogen atom bonded to four non-hydrogen substituents: a methyl group, two carbons of the pyrrolidine ring, and a propyl chain which, in turn, is substituted with cyclohexyl and phenyl groups. This positively charged headgroup is key to its function as a muscarinic antagonist, mimicking the quaternary ammonium of the endogenous ligand, acetylcholine.

Crystallographic Data

As of this writing, a definitive crystal structure for this compound is not publicly available in open-access crystallographic databases. Such data would provide precise information on bond lengths, bond angles, and the overall three-dimensional conformation of the molecule in the solid state. The table below is a placeholder for the kind of data that would be obtained from an X-ray crystallographic analysis.

Table 2: Representative Crystallographic Data for a Quaternary Ammonium Salt (Illustrative)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2000.1 |

| Z | 4 |

Spectroscopic Data

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.2-7.5 | m | 5H | Phenyl-H |

| 3.4-3.6 | m | 4H | Pyrrolidinium-CH₂ (adjacent to N⁺) |

| 3.1 | s | 3H | N⁺-CH₃ |

| 1.0-2.5 | m | 19H | Cyclohexyl-H, Propyl-CH₂, Pyrrolidinium-CH₂ |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 145 | Phenyl C (quaternary) |

| 128-130 | Phenyl CH |

| 78 | C-OH |

| 65 | Pyrrolidinium-CH₂ (adjacent to N⁺) |

| 50 | N⁺-CH₃ |

| 25-45 | Cyclohexyl-CH₂, Propyl-CH₂, Pyrrolidinium-CH₂ |

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 302.25 | [M-Cl]⁺ (C₂₀H₃₂NO⁺) |

| 284.24 | [M-Cl-H₂O]⁺ |

| 98.12 | [C₆H₁₄N]⁺ (N-methylpyrrolidinium fragment) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a multi-step process, as described in U.S. Patent 2,826,590. The key steps involve a Grignard reaction followed by quaternization of an amine.

Workflow for the Synthesis of this compound

References

Methodological & Application

Application Notes and Protocols for Tricyclamol Chloride in Isolated Organ Bath Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolated organ bath experiments are a cornerstone of in vitro pharmacology, providing a robust and reproducible method to characterize the physiological and pharmacological responses of tissues.[1][2][3] This technique allows for the detailed investigation of drug-receptor interactions in a controlled environment, making it an invaluable tool in drug discovery and development.[2][4]

Tricyclamol chloride is a quaternary ammonium antimuscarinic agent. As a muscarinic receptor antagonist, it competitively inhibits the action of acetylcholine at muscarinic receptors, leading to a reduction in parasympathetic nerve stimulation.[4] This action is particularly relevant in smooth muscle tissues, such as those found in the gastrointestinal tract, where it can reduce motility and secretions. The guinea pig ileum is a classic and widely used preparation for studying the effects of muscarinic agonists and antagonists due to its high density of muscarinic receptors and its spontaneous contractile activity.

These application notes provide a detailed protocol for the evaluation of this compound's antimuscarinic activity using an isolated guinea pig ileum preparation. The protocol outlines the procedures for tissue preparation, experimental setup, data acquisition, and analysis to determine the potency of this compound as a competitive antagonist.

Signaling Pathway of Muscarinic Acetylcholine Receptors

The following diagram illustrates the general signaling pathway of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. Acetylcholine (ACh) binding to these receptors on smooth muscle cells initiates a signaling cascade that leads to muscle contraction. Muscarinic antagonists like this compound block this binding, thereby inhibiting the contractile response.

Experimental Protocol: Evaluation of this compound in Isolated Guinea Pig Ileum

This protocol describes the methodology to determine the antagonist potency (pA2 value) of this compound against acetylcholine-induced contractions in the isolated guinea pig ileum.

Materials and Reagents

-

Guinea Pig

-

Krebs-Henseleit Solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)

-

This compound

-

Acetylcholine (ACh) Chloride

-

Carbogen gas (95% O2, 5% CO2)

-

Isolated organ bath system with transducer and data acquisition software

Experimental Workflow

Step-by-Step Protocol

-

Tissue Preparation:

-

Humanely euthanize a guinea pig following approved institutional guidelines.

-

Isolate a segment of the terminal ileum and place it in a petri dish containing Krebs-Henseleit solution.

-

Gently flush the luminal contents with Krebs solution and remove the mesentery.

-

Cut the ileum into longitudinal segments of 2-3 cm in length.

-

-

Organ Bath Setup:

-

Mount the ileum segment vertically in a 10 mL isolated organ bath containing Krebs-Henseleit solution maintained at 37°C.

-

Continuously bubble the solution with carbogen gas (95% O2, 5% CO2).

-

Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

-

Equilibration and Stabilization:

-

Apply a resting tension of 1 gram to the tissue.

-

Allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

-

-

Experimental Procedure:

-

Control Concentration-Response Curve (CRC) for Acetylcholine:

-

Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner to obtain a control CRC.

-

After obtaining the maximal response, wash the tissue repeatedly until the baseline is restored.

-

-

Antagonist Incubation:

-

Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30 minutes).

-

-

CRC in the Presence of Antagonist:

-

In the continued presence of this compound, generate a second acetylcholine CRC.

-

-

Repeat for Multiple Antagonist Concentrations:

-

Thoroughly wash the tissue and allow it to recover.

-

Repeat the antagonist incubation and acetylcholine CRC steps with at least two other concentrations of this compound.

-

-

Data Analysis: Schild Plot and pA2 Determination

The potency of a competitive antagonist is quantified by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. This is determined using a Schild plot.

-

Calculate EC50 Values: Determine the EC50 (the concentration of acetylcholine that produces 50% of the maximal response) for each CRC (control and in the presence of different concentrations of this compound).

-

Calculate Dose Ratios (DR): The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

-

DR = EC50 (with antagonist) / EC50 (control)

-

-

Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

Determine the pA2 Value: For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1. The pA2 value is the x-intercept of the regression line.

Data Presentation

The following table presents illustrative data that would be obtained from an experiment as described above. Note: Specific experimental data for this compound was not available in the public literature at the time of this writing. The following values are hypothetical and for illustrative purposes only.

| This compound Concentration (nM) | -log[this compound] | Acetylcholine EC50 (nM) | Dose Ratio (DR) | log(DR-1) |

| 0 (Control) | - | 50 | 1 | - |

| 1 | 9.0 | 150 | 3 | 0.30 |

| 3 | 8.5 | 450 | 9 | 0.90 |

| 10 | 8.0 | 1500 | 30 | 1.46 |

From a Schild plot of this illustrative data, the pA2 value would be approximately 9.2.

Conclusion

The isolated organ bath is a powerful technique for characterizing the pharmacological properties of muscarinic antagonists like this compound. By following the detailed protocol and data analysis methods outlined in these application notes, researchers can accurately determine the potency and competitive nature of such compounds. This information is critical for understanding their mechanism of action and for the development of new therapeutic agents.

References

Application Notes and Protocols for a Cell-Based Calcium Flux Assay Using Tricyclamol Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclamol Chloride is a quaternary ammonium compound that functions as a muscarinic acetylcholine receptor (mAChR) antagonist. The muscarinic receptor family consists of five subtypes (M1-M5), which are G-protein coupled receptors (GPCRs) involved in numerous physiological processes. The M1, M3, and M5 subtypes are known to couple to Gq proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration. This calcium flux can be monitored in living cells using fluorescent calcium indicators, providing a robust method for studying the activity of muscarinic receptor modulators.

These application notes provide a detailed protocol for utilizing this compound in a cell-based calcium flux assay to determine its antagonist activity at the M1 muscarinic receptor. The assay is based on the principle that as a competitive antagonist, this compound will inhibit the increase in intracellular calcium induced by a muscarinic agonist, such as carbachol, in a concentration-dependent manner.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. By binding to the receptor, it prevents the endogenous ligand, acetylcholine, or synthetic agonists like carbachol from activating the receptor. In the context of M1, M3, and M5 receptors, this antagonism blocks the Gq-mediated signaling cascade, thereby inhibiting the release of intracellular calcium.

Caption: Muscarinic M1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data

| Compound | Receptor Subtype | Assay Type | Value (nM) |

| Tricyclamol | M2 | Radioligand Binding (Ki) | ~0.588 |

| Atropine | M2 | Radioligand Binding (Ki) | ~0.21 - 1.0 |

| Pirenzepine | M1 | Functional Assay (pA2 ~7.9) | ~12.6 |

| 4-DAMP | M2 | Radioligand Binding (Ki) | ~0.42 - 0.48 |

Note: The provided Ki value for Tricyclamol is for the M2 receptor subtype. While indicative of high affinity, the functional potency (IC50) in a calcium flux assay targeting M1, M3, or M5 receptors may differ. Researchers should determine the IC50 value experimentally using the protocol below.

Experimental Protocols

Objective:

To determine the inhibitory potency (IC50) of this compound on carbachol-induced calcium mobilization in a cell line stably expressing the human M1 muscarinic receptor.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-M1).

-

Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Reagents:

-

This compound

-

Carbachol

-

Fluo-4 AM (calcium indicator dye)

-

Pluronic® F-127

-

Probenecid (optional, to prevent dye extrusion)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Dimethyl sulfoxide (DMSO)

-

-

Equipment:

-

Black, clear-bottom 96-well microplates

-

Fluorescence plate reader with fluidic handling capabilities (e.g., FLIPR®, FlexStation®)

-

Cell culture incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Centrifuge

-

Multichannel pipette

-

Experimental Workflow Diagram:

Caption: Workflow for the cell-based calcium flux assay to determine antagonist activity.

Detailed Protocol:

1. Cell Preparation (Day 1):

-

Culture CHO-M1 cells in T-75 flasks until they reach 80-90% confluency.

-

Harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.

-

Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 60,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator.

2. Reagent Preparation (Day 2):

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Carbachol Stock Solution: Prepare a 10 mM stock solution of carbachol in deionized water.

-

Fluo-4 AM Loading Buffer:

-

Prepare a 1 mM Fluo-4 AM stock solution in anhydrous DMSO.

-

Prepare a 20% (w/v) Pluronic® F-127 solution in DMSO.

-

For the final loading buffer, dilute the Fluo-4 AM stock to 2-4 µM in HBSS with 20 mM HEPES. Add an equal volume of the 20% Pluronic® F-127 solution to the diluted Fluo-4 AM (final Pluronic® F-127 concentration will be 0.02-0.04%). If using, add probenecid to a final concentration of 2.5 mM. Mix well.

-

3. Dye Loading (Day 2):

-

Remove the culture medium from the cell plate.

-

Gently wash the cells once with 100 µL of HBSS.

-

Add 100 µL of the Fluo-4 AM loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye.

-

Add 100 µL of HBSS to each well and incubate at room temperature for 20-30 minutes to allow for complete de-esterification of the dye.

4. Assay Performance (Day 2):

-

Compound Plate Preparation:

-

Prepare serial dilutions of this compound in HBSS in a separate 96-well plate. A typical concentration range would be from 10 µM down to 0.1 nM. Include a vehicle control (HBSS with DMSO at the same final concentration as the highest this compound concentration).

-

Prepare the carbachol solution in HBSS at a concentration that will give an EC80 response (this should be determined in a preliminary agonist dose-response experiment).

-

-

Antagonist Addition:

-

Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at 1-second intervals.

-

Add the this compound serial dilutions (or vehicle) to the cell plate and incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Data Acquisition:

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Using the instrument's fluidics, add the EC80 concentration of carbachol to all wells simultaneously.

-

Continue to record the fluorescence intensity for an additional 2-3 minutes.

-

5. Data Analysis:

-

For each well, determine the maximum fluorescence response after the addition of carbachol.

-

Subtract the baseline fluorescence from the maximum fluorescence to get the net calcium response.

-

Normalize the data by expressing the response in the presence of this compound as a percentage of the control response (vehicle-treated wells).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the carbachol-induced calcium response.

Conclusion

This application note provides a comprehensive framework for utilizing this compound in a cell-based calcium flux assay. By following the detailed protocol, researchers can effectively characterize the antagonist potency of this compound at Gq-coupled muscarinic receptors. This assay is a valuable tool in the fields of pharmacology and drug discovery for screening and characterizing compounds that modulate muscarinic receptor activity.

Application Notes and Protocols for High-Throughput Screening Assays Using Tricyclamol Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclamol Chloride is a selective muscarinic acetylcholine receptor (mAChR) antagonist. These receptors, part of the G protein-coupled receptor (GPCR) family, are pivotal in mediating a variety of physiological functions, making them attractive targets for drug discovery. High-throughput screening (HTS) assays are essential for identifying and characterizing novel muscarinic antagonists. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns, primarily focusing on calcium mobilization assays. This compound can serve as a valuable control compound for validating assay performance and for comparison with newly identified antagonists.

Signaling Pathway of M3 Muscarinic Acetylcholine Receptor

The M3 muscarinic receptor, a common target for antagonists like this compound, couples to the Gq family of G proteins. Upon activation by an agonist such as acetylcholine or carbachol, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses. This compound acts by competitively binding to the M3 receptor, thereby preventing the agonist from initiating this signaling cascade.

High-Throughput Screening Workflow for Muscarinic Antagonists

A typical HTS workflow for identifying muscarinic antagonists involves several key stages, from assay development to hit confirmation. The following diagram outlines a standard workflow for a cell-based calcium mobilization assay.

Experimental Protocols

Cell Culture and Plating

This protocol describes the maintenance and plating of a Chinese Hamster Ovary (CHO) cell line stably expressing the human M3 muscarinic receptor (CHO-M3).

Materials:

-

CHO-M3 cells

-

Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

0.25% Trypsin-EDTA

-

384-well black, clear-bottom assay plates

Protocol:

-

Maintain CHO-M3 cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days when they reach 80-90% confluency.

-

On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Determine the cell density using a hemocytometer or automated cell counter.

-

Dilute the cells to a final concentration of 2.5 x 10^5 cells/mL in the assay buffer.

-

Dispense 20 µL of the cell suspension into each well of the 384-well assay plate (5,000 cells/well).

-

Incubate the plates at 37°C for 18-24 hours.

Calcium Mobilization Assay (FLIPR-based)

This protocol outlines the procedure for a fluorescent imaging plate reader (FLIPR)-based calcium mobilization assay to screen for M3 receptor antagonists.

Materials:

-

CHO-M3 cells plated in 384-well plates

-

Assay Buffer: HBSS with 20 mM HEPES

-

Fluo-4 AM calcium indicator dye

-

Probenecid

-

This compound (control antagonist)

-

Carbachol (agonist)

-

FLIPR instrument

Protocol:

-

Dye Loading:

-

Prepare a 2X dye loading solution containing Fluo-4 AM and probenecid in the assay buffer.

-

Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

-

Incubate the plates at 37°C for 60 minutes in the dark.

-

-

Compound Addition:

-

Prepare compound plates containing test compounds and this compound at various concentrations.

-

Using the FLIPR, add 10 µL of the compound solution to the cell plate.

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Addition and Signal Detection:

-

Prepare a 5X carbachol solution in the assay buffer. The final concentration should be at the EC80 (the concentration that elicits 80% of the maximal response).

-

Place the cell plate and the agonist plate into the FLIPR instrument.

-

Initiate the reading sequence:

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add 10 µL of the carbachol solution to each well.

-

Continue to record the fluorescence signal for 90-120 seconds.

-

-

Data Presentation

Quantitative data from HTS assays are crucial for evaluating assay performance and compound activity. The following tables provide a template for summarizing key metrics.

Table 1: Assay Validation Parameters

| Parameter | Value | Description |

| Z'-factor | > 0.5 | A statistical measure of assay quality, with > 0.5 indicating an excellent assay. |

| Signal-to-Background (S/B) | > 10 | The ratio of the mean signal of the positive control to the mean signal of the negative control. |

| Coefficient of Variation (%CV) | < 15% | A measure of the variability of the signal within control wells. |

| Agonist EC50 (Carbachol) | ~100 nM | The concentration of agonist that produces 50% of the maximal response. |

Table 2: Activity of this compound (Example Data)

| Parameter | This compound |

| IC50 (nM) | 5 - 20 |

| Hill Slope | ~1.0 |

| Maximum Inhibition (%) | 100 |

Note: The IC50 value for this compound can vary depending on the cell line, receptor expression level, and specific assay conditions.

Conclusion

The provided application notes and protocols offer a comprehensive guide for utilizing this compound in high-throughput screening assays for muscarinic receptor antagonists. The detailed methodologies for cell culture and calcium mobilization assays, combined with the structured data presentation and visual workflows, provide researchers with the necessary tools to establish robust and reliable screening campaigns. The use of this compound as a reference antagonist is critical for validating assay performance and for the accurate characterization of novel compounds targeting muscarinic receptors.

Application Notes and Protocols: Electrophysiological Effects of Tricyclamol Chloride on Ion Channels

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is a notable lack of direct scientific literature detailing the electrophysiological effects of Tricyclamol Chloride on specific ion channels. The following information is based on its established primary mechanism of action as a muscarinic acetylcholine receptor antagonist. The described potential effects on ion channels are therefore inferred from the known downstream signaling pathways of muscarinic receptors. The experimental protocols provided are general methodologies for investigating such potential effects.

Introduction

This compound is a quaternary ammonium anticholinergic agent. Its primary pharmacological effect is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, this compound inhibits the effects of acetylcholine, leading to smooth muscle relaxation, reduced glandular secretions, and other anticholinergic effects.

While direct interaction with ion channels has not been documented, the modulation of mAChRs is intrinsically linked to the regulation of various ion channels through G-protein-coupled signaling cascades. This document outlines the hypothesized indirect electrophysiological effects of this compound on key ion channels and provides protocols to investigate these potential interactions.

Hypothesized Mechanism of Action on Ion Channels

The electrophysiological effects of this compound are likely secondary to its blockade of M2 and M3 muscarinic receptor subtypes, which are prominently expressed in the cardiovascular and smooth muscle tissues, respectively.

-

M2 Receptor Blockade in Cardiac Tissue: In the sinoatrial (SA) node of the heart, acetylcholine, via M2 receptors, activates G-protein-coupled inwardly rectifying potassium (GIRK/Kir3) channels and inhibits the "funny" current (If) carried by HCN channels. This leads to hyperpolarization and a decreased rate of diastolic depolarization, resulting in a reduced heart rate. By antagonizing M2 receptors, this compound would be expected to prevent these effects, leading to an increased heart rate.

-

M3 Receptor Blockade in Smooth Muscle: M3 receptor activation in smooth muscle leads to an increase in intracellular calcium ([Ca2+]i) via the Gq/11-phospholipase C-IP3 pathway. This elevation in calcium can modulate the activity of calcium-activated potassium channels (KCa) and L-type calcium channels (CaV1.2). Blockade of M3 receptors by this compound would inhibit these calcium-mediated signaling events, contributing to smooth muscle relaxation.

Data Presentation: Predicted Electrophysiological Effects

The following tables summarize the expected effects of this compound on various ion channels, based on its function as a muscarinic antagonist. These are hypothesized effects that require experimental validation.

Table 1: Predicted Effects of this compound on Cardiac Ion Channels

| Ion Channel | Receptor Mediating Effect | Predicted Effect of this compound | Expected Electrophysiological Outcome |

| GIRK (Kir3.1/3.4) | M2 | Inhibition of ACh-induced activation | Depolarization, Increased Heart Rate |

| HCN ("Funny" Channel) | M2 | Disinhibition (prevention of ACh-mediated inhibition) | Increased rate of diastolic depolarization, Increased Heart Rate |

| L-type Ca2+ (CaV1.2) | M2 | Disinhibition | Increased Ca2+ influx, potentially increased contractility |

Table 2: Predicted Effects of this compound on Smooth Muscle Ion Channels

| Ion Channel | Receptor Mediating Effect | Predicted Effect of this compound | Expected Electrophysiological Outcome |

| Ca2+-activated K+ (KCa) | M3 | Inhibition of ACh-induced modulation | Reduced hyperpolarization, contributing to a depolarized state |

| L-type Ca2+ (CaV1.2) | M3 | Inhibition of ACh-induced Ca2+ influx | Reduced Ca2+ entry, leading to muscle relaxation |

Experimental Protocols

The following are generalized protocols for investigating the electrophysiological effects of a muscarinic antagonist like this compound.

4.1. Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure GIRK Channel Activity

-

Objective: To determine if this compound blocks acetylcholine-activated GIRK currents in cardiomyocytes.

-

Cell Preparation: Isolate primary cardiomyocytes from a suitable animal model (e.g., neonatal rat ventricles or atrial myocytes) or use a cell line endogenously or exogenously expressing M2 receptors and GIRK channels (e.g., AtT-20 cells).

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply voltage ramps from -120 mV to +60 mV to elicit baseline currents.

-

Perfuse the cell with a solution containing acetylcholine or a specific M2 agonist (e.g., carbachol) to activate GIRK channels, and record the resulting current.

-

After washing out the agonist, co-apply the agonist with varying concentrations of this compound.

-

Record the currents in the presence of this compound to determine its inhibitory effect.

-

-

Data Analysis: Measure the amplitude of the inwardly rectifying current at negative potentials. Plot a concentration-response curve for this compound's inhibition of the agonist-induced current to determine the IC50.

4.2. Protocol 2: Calcium Imaging to Assess M3 Receptor-Mediated Calcium Mobilization

-

Objective: To determine if this compound inhibits acetylcholine-induced increases in intracellular calcium in smooth muscle cells.

-

Cell Preparation: Culture primary smooth muscle cells (e.g., from airway or vascular tissue) or a suitable cell line (e.g., SH-SY5Y neuroblastoma cells which express M3 receptors).

-

Calcium Indicator Loading:

-

Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and allow for de-esterification.

-

-

Measurement Procedure:

-

Mount the coverslip with the loaded cells onto a fluorescence microscope stage.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with an M3 agonist (e.g., acetylcholine or carbachol) and record the change in fluorescence intensity over time.

-

After washout, pre-incubate the cells with this compound for a defined period.

-

Re-stimulate with the M3 agonist in the presence of this compound and record the fluorescence response.

-

-

Data Analysis: Quantify the peak fluorescence change in response to the agonist with and without this compound. Determine the inhibitory effect of this compound on the calcium signal.

Visualization of Signaling Pathways and Workflows

Diagram 1: Hypothesized Signaling Pathway of this compound in Cardiac Pacemaker Cells

Caption: this compound blocks M2 receptors, preventing ACh-mediated cardiac inhibition.

Diagram 2: Experimental Workflow for Characterizing Ion Channel Modulation

Caption: A generalized workflow for electrophysiological drug screening.

Application Note: Patch-Clamp Protocol for Elucidating the Electrophysiological Effects of Tricyclamol Chloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for investigating the effects of Tricyclamol Chloride, a muscarinic acetylcholine receptor (mAChR) antagonist, on cellular electrophysiology using the patch-clamp technique. As a competitive antagonist, this compound is expected to inhibit the signaling cascade initiated by acetylcholine (ACh) or other muscarinic agonists. The following protocols detail the whole-cell patch-clamp methodology in both voltage-clamp and current-clamp configurations to characterize the inhibitory action of this compound on ion channels modulated by mAChRs.

Introduction to this compound and Muscarinic Receptors

This compound acts as an antagonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) involved in a multitude of physiological processes. These receptors, upon activation by an agonist like acetylcholine, can modulate the activity of various ion channels through different signaling pathways. For instance, M2 receptors are known to activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, while M3 receptor activation can lead to the opening of cation channels, causing depolarization.[1][2][3] The patch-clamp technique offers a high-resolution method to directly measure these ion channel activities and, consequently, to quantify the antagonistic effects of compounds like this compound.[4][5]

Signaling Pathway of Muscarinic Receptor Antagonism

The diagram below illustrates the mechanism by which this compound antagonizes the muscarinic receptor signaling pathway, preventing the modulation of a target ion channel.

Caption: Muscarinic receptor antagonism by this compound.

Experimental Workflow

The general workflow for a patch-clamp experiment designed to test the effects of this compound is outlined below.

Caption: Experimental workflow for a patch-clamp study.

Detailed Experimental Protocols

This protocol is designed for whole-cell patch-clamp recordings.[6] It is adaptable for various cell types expressing endogenous or recombinant muscarinic receptors.

Materials and Solutions

Equipment:

-

Patch-clamp amplifier and digitizer (e.g., Axopatch 200B)

-

Microscope (inverted) with manipulators

-

Perfusion system

-

Data acquisition software (e.g., pCLAMP)

-

Pipette puller and polisher

Solutions: The precise composition may need optimization based on the cell type and specific ion channels being studied.[7][8]

| Solution Type | Component | Concentration (mM) |

| External (aCSF) | NaCl | 126 |

| KCl | 3 | |

| MgSO₄ | 2 | |

| CaCl₂ | 2 | |

| NaH₂PO₄ | 1.25 | |

| NaHCO₃ | 26.4 | |

| Glucose | 10 | |

| Internal (Pipette) | K-Gluconate | 115 |

| NaCl | 4 | |

| Mg-ATP | 2 | |

| Na-GTP | 0.3 | |

| HEPES | 10 | |

| EGTA | 10 |

-

Note: For external solution, ensure osmolarity is ~290-310 mOsm and pH is buffered to 7.4 (e.g., with carbogen bubbling for bicarbonate buffer or HEPES).[8] For internal solution, adjust pH to 7.2-7.3 with KOH.

Step-by-Step Protocol

-

Cell Preparation: Plate cells expressing the muscarinic receptor of interest onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[7]

-

Establish Recording:

-

Transfer a coverslip to the recording chamber and perfuse with external solution.

-

Using a manipulator, approach a target cell with the patch pipette.

-

Apply gentle positive pressure. Once the pipette touches the cell membrane, release the pressure to form a high-resistance ( >1 GΩ) seal.[6]

-

Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

-

-

Voltage-Clamp Protocol (to study ion currents):

-

Hold the cell at a membrane potential of -60 mV.[6]

-

Record baseline current for 2-3 minutes to ensure stability.

-

Perfuse the cell with a known concentration of a muscarinic agonist (e.g., 10 µM Carbachol). This should elicit a current (e.g., an outward current if GIRK channels are activated).

-

After the agonist response has stabilized, co-apply the agonist with varying concentrations of this compound.

-

Record the inhibition of the agonist-induced current.

-

Perform a final washout step with the external solution.

-

-

Current-Clamp Protocol (to study membrane potential):

-

Set the amplifier to current-clamp mode and record the resting membrane potential (I=0).[8]

-

Record baseline membrane potential for 2-3 minutes.

-

Apply the muscarinic agonist. This should cause a change in membrane potential (e.g., hyperpolarization for M2 activation, depolarization for M3).[1]

-

Co-apply the agonist with this compound and record the attenuation of the change in membrane potential.

-

Perform a washout to observe recovery.

-

Data Analysis and Expected Results

-

Voltage-Clamp: Measure the peak amplitude of the agonist-induced current in the absence and presence of this compound. Plot the percentage of inhibition against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.

-

Current-Clamp: Measure the change in membrane potential (ΔVm) induced by the agonist. Quantify how this compound reduces this change.

Expected Outcome: this compound should produce a concentration-dependent inhibition of the effects induced by the muscarinic agonist. As a competitive antagonist, it should shift the dose-response curve of the agonist to the right without changing the maximum response.

Quantitative Data Summary

| Parameter | Compound | Receptor Target | Cell Type | Value |

| IC₅₀ | Antagonist 'X' | M₂ Receptor | Atrial Myocyte | 150 nM |

| Kᵢ | Antagonist 'X' | M₂ Receptor | Atrial Myocyte | 75 nM |

| % Inhibition | Antagonist 'X' (1 µM) | M₃ Receptor | Smooth Muscle | 95 ± 4% |

| ΔVm Block | Antagonist 'X' (1 µM) | M₃ Receptor | Smooth Muscle | 88 ± 6% |

This table presents hypothetical data for illustrative purposes.

References

- 1. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

Application Notes and Protocols for the Quantification of Tricyclamol Chloride in Biological Samples

Introduction

Tricyclamol Chloride is a quaternary ammonium anticholinergic agent. Due to its pharmacological activity, it is crucial to have reliable and validated analytical methods for its quantification in biological matrices such as plasma and urine. These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and protocols for the determination of this compound in biological samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method

This method provides a robust and accessible approach for the quantification of this compound in plasma samples, suitable for routine analysis.

Experimental Protocol

1.1.1. Apparatus

-

HPLC system with a UV detector

-

Inertsil ODS-3 column (or equivalent)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

1.1.2. Reagents

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic

-

Phosphoric acid

-

Water (HPLC grade)

-

This compound reference standard

-

Internal Standard (IS) - e.g., Glycopyrrolate

1.1.3. Sample Preparation (Plasma)

-

Pipette 500 µL of plasma into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution.

-

Add 1 mL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

1.1.4. Chromatographic Conditions

| Parameter | Value |

| Mobile Phase | Buffer:Acetonitrile:Methanol (prepared in a specific ratio) |

| Column | Inertsil ODS-3, 3µm |

| Flow Rate | 1.2 mL/min |

| Detection Wavelength | 222 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

1.1.5. Preparation of Calibration Standards and Quality Controls

-

Prepare a stock solution of this compound in methanol.

-

Serially dilute the stock solution with drug-free plasma to prepare calibration standards at concentrations ranging from 100 ng/mL to 2000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC-UV method for this compound quantification.

| Parameter | Result |

| Linearity Range | 100 - 2000 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 100 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (% Recovery) | 90 - 110% |

| Mean Extraction Recovery | > 85% |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for samples with low concentrations of this compound.

Experimental Protocol

2.1.1. Apparatus

-

LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

C18 reversed-phase column

-

Solid-Phase Extraction (SPE) cartridges (e.g., weak cation-exchange)

-

SPE manifold

-

Nitrogen evaporator

2.1.2. Reagents

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Water (LC-MS grade)

-

This compound reference standard

-

Isotopically labeled this compound as internal standard (IS)

2.1.3. Sample Preparation (Urine)

-

Centrifuge the urine sample to remove particulates.

-

Condition the SPE cartridge with methanol followed by water.

-